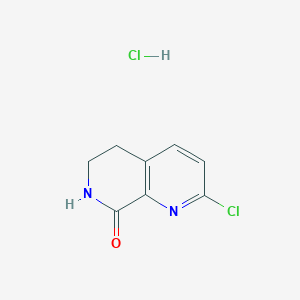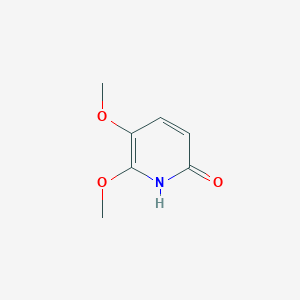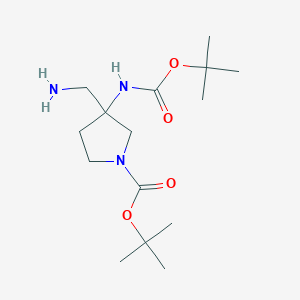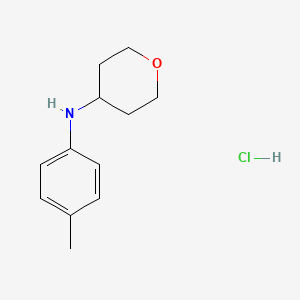
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline
Vue d'ensemble
Description
6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline (DMNIQ) is a novel synthetic compound that has recently gained attention in the field of scientific research. DMNIQ is a member of the quinoxaline family of compounds, which are known for their broad range of biological activities. DMNIQ has been studied for its potential applications in drug discovery, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of 6H-Indolo[2,3-b]quinoxalines
6H-Indolo[2,3-b]quinoxalines, a class to which 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline belongs, have been synthesized via the condensation of isatin and 5-nitroisatin with o-phenylenediamine. Subsequent alkylation and various chemical treatments yield derivatives like 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one. The detailed structural characterization of these compounds is confirmed through spectroscopic methods (Shulga & Shulga, 2020).
Synthesis of Quinoxaline Derivatives
N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, have been synthesized using dimethyl sulfoxide as both a reactant and solvent. This method is notable for its efficiency and green approach, yielding a wide range of products with moderate to excellent yields (Xie et al., 2017).
Biological Activities
Antimicrobial Activity
A series of novel 6H-indolo (2, 3-b) quinoxaline fused azetidinones have been synthesized and evaluated for their antimicrobial activities. These compounds display significant activity against both gram-positive and gram-negative bacterial strains as well as fungal species, with para-nitro substituted derivatives being particularly potent antimicrobial agents (Padmini et al., 2015).
Antiviral Activity
The compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline has demonstrated potent antiviral activity against herpes simplex virus type 1, varicella-zoster virus, and cytomegalovirus. It appears to exert its antiviral action by intercalating into the DNA helix, thus disturbing vital steps required for viral uncoating (Harmenberg et al., 1991).
Interaction with DNA
1H NMR studies have been used to investigate the interaction of ellipticine and its analogues, including 2-3-dimethyl-6-(2-dimethylaminoethyl)6H-indolo-[2,3-b]quinoxaline, with DNA. These drugs bind to DNA by intercalation, with some showing no strong base preferences and others having preferred binding sites, indicating their potential use in therapeutic applications targeting DNA (Patel et al., 1991).
Inhibition of 5-Lipoxygenase-Activating Protein
The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid has been described as a potent and selective inhibitor of 5-lipoxygenase-activating protein, a key player in leukotriene synthesis. This compound has demonstrated excellent in vitro and in vivo inhibition, superior pharmacokinetics, and safety in animal models (Hutchinson et al., 2009).
Propriétés
IUPAC Name |
6,7-dimethyl-2-(5-nitro-1H-indol-3-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-10-5-16-17(6-11(10)2)21-18(9-20-16)14-8-19-15-4-3-12(22(23)24)7-13(14)15/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZXBQIPQCETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)
![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![6,8-Dibromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1402779.png)
![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)



![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)

![6-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B1402789.png)
![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)
![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)